![molecular formula C16H20BrN3O2 B592276 Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate CAS No. 791846-40-7](/img/structure/B592276.png)
Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H20BrN3O2 . It has a molecular weight of 366.25 g/mol . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(17)10-12(14)11-18/h4-5,10H,6-9H2,1-3H3 . The compound has a complex structure with a bromine atom attached to a phenyl ring, which is further connected to a piperazine ring through a cyanide group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 366.25 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 3 . The topological polar surface area is 56.6 Ų . The compound is a solid at room temperature .Scientific Research Applications
Organic Synthesis Intermediate
“Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate” is often used as an intermediate in organic synthesis . This means it can be used in the production of a variety of other chemical compounds.
Production of Biologically Active Compounds
This compound can be used in the synthesis of biologically active compounds. For example, it has been used in the synthesis of crizotinib, a drug used in the treatment of non-small cell lung cancer .
Antibacterial Activities
Similar compounds have been screened for their antibacterial activities against various strains of bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . While it’s not specified if “Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate” itself has been tested, it’s possible that it could have similar properties.
Pharmaceutical Industry
Given its potential use in the synthesis of biologically active compounds and its potential antibacterial properties, it’s likely that this compound could be used in the pharmaceutical industry .
Chemical Industry
In the chemical industry, “Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate” could be used in the production of other chemicals, given its role as an intermediate in organic synthesis .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 . More detailed safety information can be found in the compound’s Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(17)10-12(14)11-18/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYUEAVZGYNCJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718256 | |
Record name | tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | |
CAS RN |
791846-40-7 | |
Record name | tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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